3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
The compound 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one features a quinazolin-4-one core substituted at position 3 with a 2-oxoethyl group linked to a 4-(4-methoxyphenyl)piperazine moiety. Position 2 bears a sulfanylidene (=S) group, distinguishing it from other quinazolinone derivatives. This structure combines a heterocyclic core with a piperazine ring, which is often associated with CNS receptor modulation (e.g., serotonin or dopamine receptors) .
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O3S/c1-28-16-8-6-15(7-9-16)23-10-12-24(13-11-23)19(26)14-25-20(27)17-4-2-3-5-18(17)22-21(25)29/h2-9H,10-14H2,1H3,(H,22,29) |
InChI Key |
NEEOZGUYUFFDEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the tetrahydroquinazolinone core through a cyclization reaction. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The overall yield of the synthetic route can be around 45% .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group or the sulfanylidene group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group .
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the methoxyphenyl group can modulate the compound’s binding affinity. The tetrahydroquinazolinone core may interact with enzymes, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Structural Modifications in Quinazolinone Derivatives
Position 2 Substitutions
- 2-Sulfanylidene vs. 2-Hydroxy: 3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one (CAS#: 929966-12-1) replaces the sulfanylidene with a hydroxyl group. The sulfanylidene group in the target compound could enhance metabolic stability or enable disulfide bond formation with cysteine residues in enzymes .
Piperazine Substitutions
- 4-(4-Methoxyphenyl)piperazine vs. 4-(2-Fluorophenyl)piperazine :
- The 4-methoxyphenyl group in the target compound increases electron-donating properties compared to the electron-withdrawing 2-fluorophenyl group in 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one . This difference may modulate affinity for serotonin (5-HT) or dopamine receptors, where substituent polarity plays a critical role .
Core Heterocycle Variations
- Quinazolin-4-one vs. Benzothieno[2,3-d]pyrimidin-4(3H)-one: Compounds like 3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (4d) feature a sulfur-incorporated bicyclic core. The benzothieno-pyrimidinone system may offer improved π-π stacking interactions but reduced solubility compared to the quinazolinone core .
Antitumor and Antiviral Activity
- Benzothiazole Derivatives: Compounds such as N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) demonstrated antiproliferative activity against cancer cell lines (Table 1, ). The quinazolinone core in the target compound may exhibit distinct cytotoxicity profiles due to differences in DNA intercalation or topoisomerase inhibition .
Enzyme Inhibition
- COX-1/COX-2 Inhibition: Piperazinylmethylquinazolin-4(3H)-ones (e.g., 114 and 115 in ) showed moderate COX-2 selectivity.
Solubility and logP
- The sulfanylidene group may further lower solubility relative to hydroxy or carbonyl analogs .
Biological Activity
The compound 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinone derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 379.4 g/mol. The structure includes a quinazolinone core modified with a piperazine moiety and a methoxyphenyl group, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazolin-4-one |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Anticancer Activity
Several studies have reported the anticancer properties of quinazolinone derivatives. For instance, the compound has shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP). Research indicates that compounds within this class can induce apoptosis in cancer cells while maintaining cytocompatibility with normal cells .
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives is another area of interest. The compound exhibits antiradical activity , which is crucial for combating oxidative stress-related diseases. Studies have demonstrated that modifications to the quinazolinone structure can enhance its ability to scavenge free radicals, thus providing protective effects against cellular damage .
Other Biological Activities
In addition to anticancer and antioxidant activities, quinazolinone derivatives are noted for their anti-inflammatory , antimicrobial , and antiviral properties. The presence of the piperazine ring is believed to contribute to these effects by facilitating interactions with various biological targets .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of several quinazolinone derivatives, including our compound, against A549 and LNCaP cell lines. Results indicated that the compound caused significant cell death at lower concentrations compared to standard chemotherapeutics .
- Antioxidant Studies : In vitro assays measuring radical scavenging activity showed that the compound exhibited superior antioxidant activity compared to ascorbic acid and Trolox, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
- Broad Spectrum Activity : Research has highlighted that quinazolinone derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
